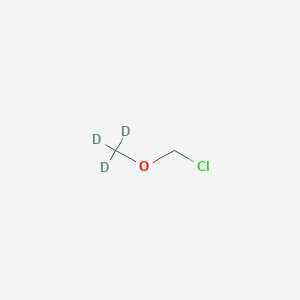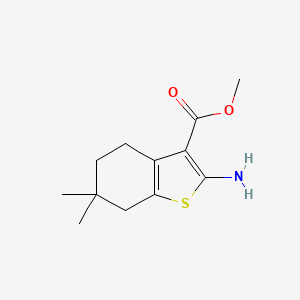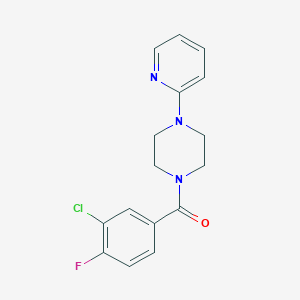
(chloromethoxy)(2H3)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(chloromethoxy)(2H3)methane, also known by its chemical identifier 54716-95-9, is a compound used in various scientific and industrial applications. It is characterized by the presence of a chloromethoxy group attached to a methane molecule, with three deuterium atoms replacing the hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (chloromethoxy)(2H3)methane typically involves the reaction of chloromethyl methyl ether with deuterated methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the substitution of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(chloromethoxy)(2H3)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated aldehydes or acids, while reduction could produce deuterated alkanes.
科学研究应用
(chloromethoxy)(2H3)methane has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: It serves as a precursor in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Industry: In industrial research, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (chloromethoxy)(2H3)methane involves its interaction with molecular targets through its chloromethoxy group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in tracing studies. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level.
相似化合物的比较
Similar Compounds
(chloromethoxy)methane: The non-deuterated version of the compound.
(bromomethoxy)(2H3)methane: A similar compound with a bromine atom instead of chlorine.
(chloromethoxy)ethane: An ethane-based analog with a chloromethoxy group.
Uniqueness
(chloromethoxy)(2H3)methane is unique due to the presence of deuterium atoms, which enhance its stability and make it valuable in research applications. The deuterium labeling allows for precise tracking in metabolic and chemical studies, distinguishing it from its non-deuterated counterparts.
属性
分子式 |
C2H5ClO |
|---|---|
分子量 |
83.53 g/mol |
IUPAC 名称 |
chloromethoxy(trideuterio)methane |
InChI |
InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3/i1D3 |
InChI 键 |
XJUZRXYOEPSWMB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCCl |
规范 SMILES |
COCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)


![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)






